molecular formula C14H20 B106231 1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene CAS No. 19160-99-7

1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene

Cat. No. B106231
CAS RN: 19160-99-7
M. Wt: 188.31 g/mol
InChI Key: TVGFYBXTNFMQCF-UHFFFAOYSA-N
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Description

1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene is a derivative of tetralin, which is a partially hydrogenated derivative of naphthalene . It is a hydrocarbon with the molecular formula C14H20 .


Synthesis Analysis

The synthesis of similar compounds involves the use of AlCl3 as a catalyst in a solution of 2,5-dichloro-2,5-dimethylhexane . The reaction is stirred at reflux for 16 hours .


Molecular Structure Analysis

The molecular structure of 1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene is similar to that of tetralin, with additional methyl groups. The IUPAC Standard InChI is InChI=1S/C14H20/c1-10-7-8-13-12 (11 (10)2)6-5-9-14 (13,3)4/h7-8H,5-6,9H2,1-4H3 .

Scientific Research Applications

Green Chemistry and Drug Synthesis

1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene has applications in green chemistry, specifically in constructing multi-functionalized benzenes. Damera and Pagadala (2023) demonstrated a method for constructing derivatives like 5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile using an environmentally friendly mortar and pestle grinding technique. This approach offers a robust route for introducing multi-substituted benzenes and ensuring the compatibility of bioactive molecules (Damera & Pagadala, 2023).

Molecular Structures and Self-Assembly

Research by Silly, Ausset, and Sun (2017) explored the self-assembly of 1,2,3,4-tetrahydronaphthalene molecules, revealing that they form a chiral close-packed herringbone structure and a chiral porous pinwheel nanoarchitecture at room temperature on graphite. These findings have implications for understanding molecule-surface interactions and intermolecular interactions (Silly, Ausset, & Sun, 2017).

Organometallic Chemistry

Lee et al. (1995) studied the reactivity of [(1,2,3,4-tetrahydronaphthalene)Mn(CO)3]PF6, providing insights into the synthesis and reactivity of organometallic compounds involving 1,2,3,4-tetrahydronaphthalene. Their research contributes to the understanding of the molecular structure and reactivity of such compounds (Lee et al., 1995).

Catalysis and Oxidation

The oxidation of 1,2,3,4-tetrahydronaphthalene in the presence of copper(II) acetate, studied by Imamura et al. (1976), demonstrates the compound's role in catalysis and oxidation reactions. Their findings on the initiating process of the reaction and its mechanisms contribute to the field of catalysis (Imamura et al., 1976).

Chiral Auxiliaries in Organic Synthesis

Orsini et al. (2005) reported the use of (1S,2S)-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene as a chiral auxiliary in Reformatsky-type reactions, highlighting its role in asymmetric organic synthesis (Orsini et al., 2005).

Autoignition in Fuel Research

The study of autoignition of tetralin (1,2,3,4-tetrahydronaphthalene) at intermediate-to-high temperatures by Raza et al. (2020) is significant in the context of transportation fuel surrogates. Their work on ignition delays and chemical kinetics contributes to the understanding of fuel properties and combustion processes (Raza et al., 2020).

properties

IUPAC Name

1,4,6,7-tetramethyl-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-9-5-6-10(2)14-8-12(4)11(3)7-13(9)14/h7-10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGFYBXTNFMQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2=C1C=C(C(=C2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563333
Record name 1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene

CAS RN

19160-99-7
Record name 1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 6
1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene

Citations

For This Compound
5
Citations
X Gao, S Zhu, W Zhang, D Li, W Dai, S He - Fuel, 2016 - Elsevier
As a complex mixture, the analysis of individual compounds in crude oil is a great challenge. The traditional sample preparation method such as column chromatography is time-…
Number of citations: 28 www.sciencedirect.com
W Zhang, T Tong, DH Li, X Gao, W Dai… - International … - searchanddiscovery.com
Diamondoids in crude oil are often used to evaluate thermal maturity and cracking degree of crude oil, due to its excellent stability in thermal degradation process and biodegradation …
Number of citations: 2 www.searchanddiscovery.com
TM Zalewski - 1994 - dr.library.brocku.ca
Linear alkylbenzenes, LAB, formed by the Alel3 or HF catalyzed alkylation of benzene are common raw materials for surfactant manufacture. Normally they are sulphonated using S03 …
Number of citations: 3 dr.library.brocku.ca
RG Oskay, A Bechtel, Aİ Karayiğit - International journal of coal geology, 2019 - Elsevier
The Kınık coalfield is located in the south-westernmost part of the Soma Basin in western Turkey and hosts all three Miocene coal seams (from bottom to top: kM2, kM3 and kP1). This …
Number of citations: 31 www.sciencedirect.com
МИ Байкенов, ГН Мусина, РК Жаслан - Наука и мир, 2018 - scienceph.ru
CATALYTIC HYDROGENATION OF DEPHENOLIZED FLOATING FRACTION OF PRIMARY COAL TAR IN THE PRESENCE OF NANOCATALYSTS Page 27 ISSN 2308-4804. Science …
Number of citations: 5 scienceph.ru

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